Angiotensin II, sar(1)-val(5)-ile(8)-, is a modified form of the endogenous octapeptide angiotensin II, which plays a crucial role in the renin-angiotensin system. This compound is known for its potent vasoconstrictive properties and its ability to regulate blood pressure by acting on specific receptors in the body. The modification of angiotensin II by substituting sarcosine at position 1, valine at position 5, and isoleucine at position 8 enhances its pharmacological profile, particularly in terms of receptor selectivity and metabolic stability.
Angiotensin II is derived from angiotensinogen, a precursor synthesized in the liver. It undergoes enzymatic cleavage by renin to form angiotensin I, which is subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE). The specific variant, sar(1)-val(5)-ile(8)-, has been studied for its potential therapeutic applications, particularly in cardiovascular diseases.
Angiotensin II, sar(1)-val(5)-ile(8)-, falls under the category of peptide hormones and is classified as an angiotensin receptor agonist. Its modifications allow it to interact differently with the angiotensin II type 1 (AT1) and type 2 (AT2) receptors compared to the natural peptide.
The synthesis of angiotensin II, sar(1)-val(5)-ile(8)-, typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular formula of angiotensin II, sar(1)-val(5)-ile(8)- is , with a molecular weight of approximately 871.12 g/mol. The structure consists of a linear peptide chain with specific modifications at the N-terminus and C-terminus:
This structural alteration enhances its binding affinity and selectivity towards angiotensin receptors.
Angiotensin II, sar(1)-val(5)-ile(8)- can undergo various reactions typical of peptides:
The compound's stability can be assessed through in vitro studies measuring its half-life in plasma and its activity against various peptidases.
Angiotensin II primarily exerts its effects through two G-protein coupled receptors:
The modified form of angiotensin II enhances binding affinity for these receptors due to structural changes that stabilize receptor interactions.
Studies have shown that angiotensin II, sar(1)-val(5)-ile(8)- maintains similar potency as native angiotensin II while offering improved pharmacokinetic properties.
Angiotensin II, sar(1)-val(5)-ile(8)- has potential applications in:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8